molecular formula C13H12F4N2O5S2 B13916144 2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate

2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate

Cat. No.: B13916144
M. Wt: 416.4 g/mol
InChI Key: HZQAFXCKYDYFIL-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate is a complex organic compound that features a benzo[d]thiazole core, a fluorine atom, and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate typically involves multiple steps. One common approach is to start with a benzo[d]thiazole derivative, which is then functionalized with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for deprotection, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups in place of the trifluoromethanesulfonate .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, while the benzo[d]thiazole core can engage in π-π interactions and hydrogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)thiazol-4-yl acetic acid
  • (Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid
  • 2-((tert-Butoxycarbonyl)amino)-1,3-thiazol-4-yl acetic acid

Uniqueness

Compared to similar compounds, 2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate is unique due to the presence of the fluorine atom and the trifluoromethanesulfonate group. These functional groups impart distinct electronic properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C13H12F4N2O5S2

Molecular Weight

416.4 g/mol

IUPAC Name

[7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl] trifluoromethanesulfonate

InChI

InChI=1S/C13H12F4N2O5S2/c1-12(2,3)23-11(20)19-10-18-8-7(5-4-6(14)9(8)25-10)24-26(21,22)13(15,16)17/h4-5H,1-3H3,(H,18,19,20)

InChI Key

HZQAFXCKYDYFIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC(=C2S1)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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